molecular formula C10H6Cl2N4 B8043641 2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile

2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile

Cat. No.: B8043641
M. Wt: 253.08 g/mol
InChI Key: JTLQURIKDXXULR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile” is a chemical entity registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary, general methods include:

    Stepwise Synthesis: This involves multiple reaction steps where intermediate compounds are formed and subsequently reacted to form the final product.

    Catalytic Reactions: Catalysts are often used to increase the efficiency and yield of the desired compound.

    Purification: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes:

    Batch Processing: Large quantities of reactants are processed in batches to produce the compound.

    Continuous Flow Processing: Reactants are continuously fed into a reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include water, ethanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. This includes:

    Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of biochemical events.

    Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound can influence signal transduction pathways, altering cellular responses.

Properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-(1,2,4-triazol-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2N4/c11-7-2-1-3-8(12)10(7)9(4-13)16-6-14-5-15-16/h1-3,5-6,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTLQURIKDXXULR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)C(C#N)N2C=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.